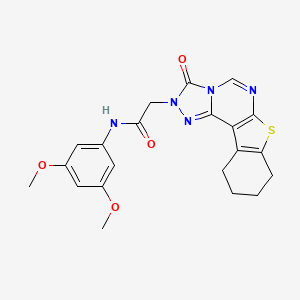
2-(1-(2-(2-chloro-6-fluorophenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . It also contains an isoindole group, which is a polycyclic compound made up of two fused rings: a benzene ring and a pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azetidine ring would introduce strain into the molecule due to its small size, and the isoindole group would have aromatic character, contributing to the stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the size and shape of the molecule, and the presence of any charges or polar bonds would all influence its properties .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has shown that fluorine-containing indole-2,3-dione derivatives exhibit notable antibacterial properties. For instance, studies have synthesized new compounds that were tested against Gram-positive and Gram-negative bacteria, indicating potential applications in addressing bacterial infections (Joshi, Pathak, & Jain, 1981).
Synthesis of Novel Compounds
Efforts have been made to develop novel methods for synthesizing derivatives with enhanced properties, such as improved herbicidal activity. One such method involves the iodination of precursor compounds, optimizing reaction conditions to achieve high yields and conversion rates (Hai, 2007).
Study of Biotransformation
The biotransformation of structurally related β-secretase inhibitors has been investigated, revealing unique metabolic pathways, including ring-opening reactions and conversions that could influence the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Lindgren et al., 2013).
Structural Analysis
Crystallographic studies have been conducted to understand the molecular structures of isomeric compounds, contributing to the knowledge of their chemical behavior and potential applications in various fields, including as potent herbicides (Li et al., 2005).
Anticancer Activity
Isoindole-1,3(2H)-dione compounds containing different functional groups have been synthesized and evaluated for their anticancer activity against various cancer cell lines. The substituent effect is crucial in determining the anticancer activities of these molecules, highlighting the potential for developing new chemotherapeutic agents (Tan et al., 2020).
Novel Synthesis Methods
New synthesis methods for hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been developed, offering pathways to create amino and triazole derivatives. These methods provide a foundation for further exploration of these compounds in medicinal chemistry and other applications (Tan et al., 2016).
Eigenschaften
IUPAC Name |
2-[1-[2-(2-chloro-6-fluorophenyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3/c20-15-6-3-7-16(21)14(15)8-17(24)22-9-11(10-22)23-18(25)12-4-1-2-5-13(12)19(23)26/h1-3,6-7,11-13H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTHSYYCOBTWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



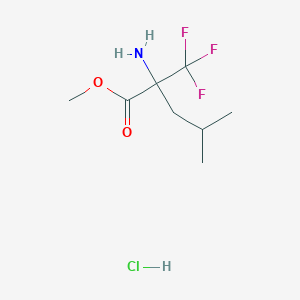
![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2747028.png)
![(5-methylpyrazin-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2747031.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747032.png)
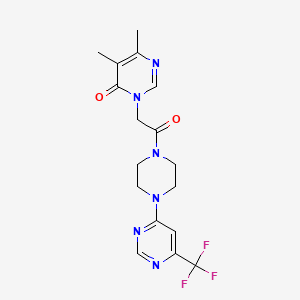
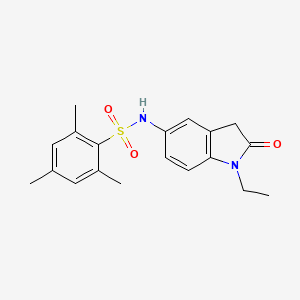
![5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2747035.png)
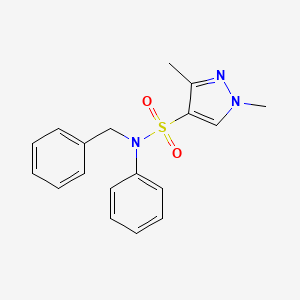


![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2747039.png)
